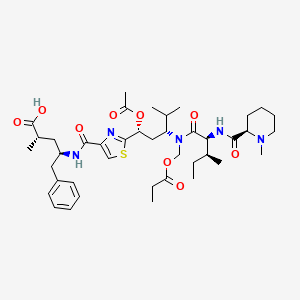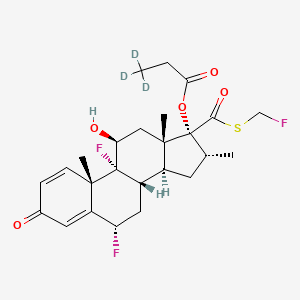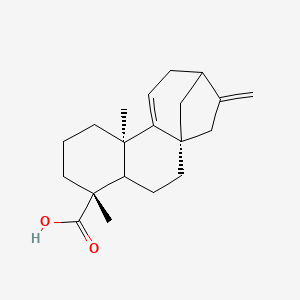
Fabp5-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fabp5-IN-1 is a selective and high-affinity inhibitor of fatty acid binding protein 5 (FABP5). It has a Ki value of 1.7 μM and does not bind to both FABP3 and FABP7 . This compound has shown potent antinociceptive effects, making it a promising candidate for pain management and other therapeutic applications .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Fabp5-IN-1 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Fabp5-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Fabp5-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and transport of fatty acids within cells.
Biology: Helps in understanding the role of FABP5 in various biological processes, including lipid metabolism and cell signaling.
Medicine: Investigated for its potential therapeutic effects in pain management and inflammatory diseases.
Wirkmechanismus
Fabp5-IN-1 exerts its effects by selectively inhibiting FABP5, a protein involved in the transport and metabolism of fatty acids within cells. By binding to FABP5, this compound prevents the protein from interacting with its natural ligands, thereby disrupting lipid transport and metabolism. This inhibition can lead to various downstream effects, including reduced inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Fabp5-IN-1 is unique in its high selectivity and affinity for FABP5 compared to other similar compounds. Some similar compounds include:
FABP3 inhibitors: These compounds target a different fatty acid binding protein and have different biological effects.
FABP7 inhibitors: These compounds also target a different fatty acid binding protein and are used in different therapeutic contexts.
This compound stands out due to its specificity for FABP5, making it a valuable tool for studying the role of this protein in various biological processes and for developing targeted therapies .
Eigenschaften
Molekularformel |
C34H30O6 |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
(2S,4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-bis(2-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O6/c1-38-27-17-9-7-15-24(27)29-31(33(35)36)30(25-16-8-10-18-28(25)39-2)32(29)34(37)40-19-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18,26,29-32H,19H2,1-2H3,(H,35,36)/t29-,30-,31?,32?/m0/s1 |
InChI-Schlüssel |
HQXNSTCPBAPWHN-HWOSFROGSA-N |
Isomerische SMILES |
COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1C2C(C(C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
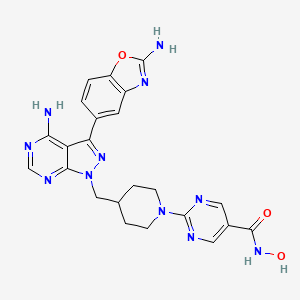

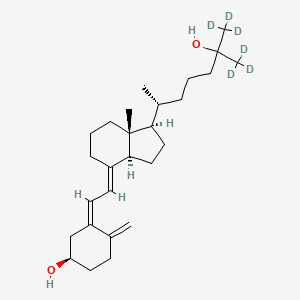


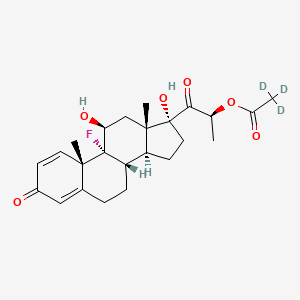
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)

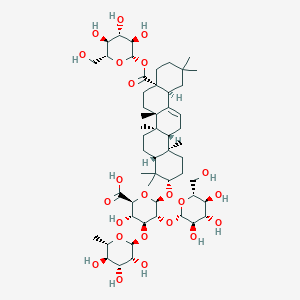
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
